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Introduction

The ST3932 patient-derived xenograft (PDX) model is a valuable tool for studying estrogen
receptor-positive (ER+), HER2-negative breast cancer. This model harbors an R88Q mutation
in the PIK3CA gene and exhibits resistance to CDK4/6 inhibitors, making it clinically relevant for
investigating novel therapeutic strategies.[1] In vivo imaging is a critical component of
preclinical studies using this model, enabling longitudinal and non-invasive monitoring of tumor
growth and response to treatment. These application notes provide detailed protocols for
bioluminescence and fluorescence imaging of ST3932 tumors and summarize key findings on
the efficacy of targeted therapies.

Data Presentation

ST3932 Tumor Growth Inhibition with Elacestrant and
Alpelisib

The ST3932 PDX model demonstrates sensitivity to the selective estrogen receptor degrader
(SERD), elacestrant, and the PI3K inhibitor, alpelisib. The combination of these two agents
results in complete tumor growth inhibition (TGI).[1] The data below summarizes the mean
tumor volumes in the ST3932 model following 28 days of treatment.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b3027204?utm_src=pdf-interest
https://www.benchchem.com/product/b3027204?utm_src=pdf-body
https://www.researchgate.net/figure/Elacestrant-demonstrates-anti-tumor-activity-as-a-single-agent-and-in-combination-with_fig2_338036223
https://www.benchchem.com/product/b3027204?utm_src=pdf-body
https://www.benchchem.com/product/b3027204?utm_src=pdf-body
https://www.benchchem.com/product/b3027204?utm_src=pdf-body
https://www.researchgate.net/figure/Elacestrant-demonstrates-anti-tumor-activity-as-a-single-agent-and-in-combination-with_fig2_338036223
https://www.benchchem.com/product/b3027204?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3027204?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENCHE e iy i

Mean Tumor Volume (mm?3) + SEM (Day
Treatment Group

28)
Vehicle 600 = 75
Elacestrant 250 £ 50
Alpelisib 300 £ 60
Elacestrant + Alpelisib 50 £ 25

Data is estimated from graphical representations in the source literature and is intended for

illustrative purposes.[1]

Signaling Pathways

The ST3932 tumor model is driven by both the estrogen receptor (ER) and PI3K signaling
pathways. The activating mutation in PIK3CA leads to constitutive activation of the
PISK/AKT/mTOR pathway, promoting cell survival and proliferation. Crosstalk between the ER
and PI3K pathways is a known mechanism of endocrine therapy resistance.[2][3] Targeting
both pathways simultaneously, as with the combination of elacestrant and alpelisib, has shown
synergistic anti-tumor effects in this model.
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ER and PI3K Signaling Crosstalk in ST3932 Tumors

Experimental Protocols
General Workflow for In Vivo Imaging of ST3932 Tumors

The following diagram outlines the general workflow for establishing and imaging ST3932 PDX

tumors in mice.
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General Experimental Workflow
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Protocol 1: In Vivo Bioluminescence Imaging (BLI) of
ST3932 Tumors

This protocol assumes the ST3932 cells have been transduced to stably express a luciferase
reporter gene (e.g., from Photinus pyralis).

Materials:

ST3932-luciferase PDX model

e Immunocompromised mice (e.g., NSG or nude mice)

e D-luciferin potassium salt (sterile, in vivo grade)

¢ Phosphate-buffered saline (PBS), sterile

 Invivo imaging system (e.g., IVIS Spectrum)

» Anesthesia system (isoflurane)

e 27-30 gauge needles and syringes

Procedure:

e Animal Preparation:

o Acclimate mice to the facility for at least one week before the study begins.

o Anesthetize the mice using isoflurane (2-3% for induction, 1-2% for maintenance) in an
induction chamber.

o Once anesthetized, transfer the mouse to the imaging chamber, ensuring continuous
isoflurane administration via a nose cone.

e Substrate Preparation and Administration:

o Prepare a stock solution of D-luciferin in sterile PBS at 15 mg/mL.
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o Administer D-luciferin via intraperitoneal (IP) injection at a dose of 150 mg/kg body weight.
e Image Acquisition:
o Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.

o Acquire bioluminescent images 10-15 minutes post-luciferin injection, as this is typically
the time of peak photon emission.

o Imaging parameters should be optimized for signal-to-noise ratio, but typical settings
include:

Exposure time: 1 second to 5 minutes (adjust based on signal intensity)

Binning: Medium to high

F/stop: 1to 2

Field of view: appropriate for the number of mice being imaged
o Acquire a photographic image of the mouse for anatomical reference.
o Data Analysis:

o Use the accompanying software to draw regions of interest (ROIs) around the tumor

areas.

o Quantify the bioluminescent signal as total flux (photons/second) or radiance
(photons/second/cm?/steradian).

o Normalize the signal to a background ROI.

o Track tumor growth over time by comparing the bioluminescent signal at different time
points.

Protocol 2: In Vivo Fluorescence Imaging of ST3932
Tumors
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This protocol can be used for imaging tumors labeled with a fluorescent protein (e.g., GFP,
RFP) or for tracking the biodistribution of a fluorescently labeled therapeutic agent.

Materials:

ST3932-fluorescent protein PDX model or unlabeled ST3932 PDX model with a fluorescently
labeled probe.

Immunocompromised mice

In vivo imaging system with fluorescence capabilities (e.g., IVIS Spectrum)

Anesthesia system (isoflurane)

Appropriate excitation and emission filters for the fluorophore of interest.
Procedure:
e Animal Preparation:

o If using a fluorescently labeled agent, administer it to the mice according to the specific
protocol for that agent (e.g., intravenous injection).

o Anesthetize the mice with isoflurane as described in the BLI protocol.
o Place the mouse in the imaging chamber.
e Image Acquisition:

o Select the appropriate excitation and emission filters for the fluorophore being used. For
near-infrared (NIR) probes, which are preferred for in vivo applications due to reduced
tissue absorbance and scattering, typical excitation is in the 640-780 nm range and
emission is in the 700-900 nm range.

o Set the imaging parameters, including exposure time and f/stop, to optimize the signal and
minimize background autofluorescence.

o Acquire a photographic reference image.
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o Acquire the fluorescence image.

o Data Analysis:
o Draw ROIs around the tumor and a background region.
o Quantify the fluorescence signal as radiant efficiency or total radiant flux.

o If tracking a labeled agent, imaging can be performed at multiple time points to assess
accumulation in the tumor and clearance from other tissues.

Conclusion

The ST3932 PDX model is a robust platform for evaluating novel therapies for ER+/HER2-,
PIK3CA-mutant breast cancer. The in vivo imaging protocols detailed in these application notes
provide a framework for non-invasively monitoring tumor progression and therapeutic
response. The quantitative data on the efficacy of elacestrant and alpelisib highlight the
potential of dual targeting of the ER and PI3K pathways in this clinically relevant setting. These
methodologies and findings can guide researchers in the design and execution of preclinical
studies aimed at developing more effective treatments for endocrine-resistant breast cancer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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